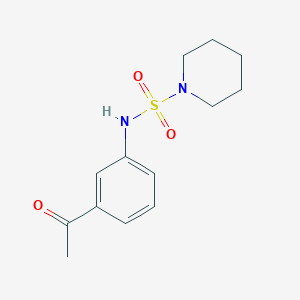
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDK9 inhibitor, as it has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating gene expression.
作用机制
The mechanism of action of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the inhibition of CDK9 activity. CDK9 is a protein kinase that phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole results in the downregulation of genes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The CDK9 inhibitor has been found to have various biochemical and physiological effects. In addition to inhibiting the activity of CDK9, it has also been found to inhibit the activity of CDK7, another protein kinase involved in transcriptional regulation. Furthermore, it has been found to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins, leading to apoptosis in cancer cells.
实验室实验的优点和局限性
The CDK9 inhibitor has several advantages for lab experiments. It has been found to be highly selective for CDK9 and CDK7, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, its long-term toxicity and potential side effects are still under investigation.
未来方向
There are several future directions for research on 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole. One area of interest is the development of more potent and selective CDK9 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of CDK9 inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the role of CDK9 in other diseases, such as HIV and neurodegenerative disorders, is still being explored.
合成方法
The synthesis of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the reaction of 2-naphthylsulfonyl hydrazine with 4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography.
科学研究应用
The CDK9 inhibitor has been extensively studied for its potential applications in cancer treatment. CDK9 is known to play a crucial role in promoting the growth and survival of cancer cells by regulating the expression of genes involved in cell cycle progression and DNA replication. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models.
属性
分子式 |
C15H13ClN2O2S |
|---|---|
分子量 |
320.8 g/mol |
IUPAC 名称 |
4-chloro-3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-15(16)11(2)18(17-10)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
InChI 键 |
RZVYENDCWHMLTC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
规范 SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)


![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)

